molecular formula C10H13ClN2O B1352254 4-chloro-N-(6-methylpyridin-2-yl)butanamide CAS No. 540796-37-0

4-chloro-N-(6-methylpyridin-2-yl)butanamide

Cat. No. B1352254
M. Wt: 212.67 g/mol
InChI Key: FCMWVGDPKDWOAU-UHFFFAOYSA-N
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Description

4-chloro-N-(6-methylpyridin-2-yl)butanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(6-methylpyridin-2-yl)butanamide consists of a butanamide group attached to a 6-methylpyridin-2-yl group via a nitrogen atom, and a chlorine atom attached to the fourth carbon of the butanamide group .


Physical And Chemical Properties Analysis

4-chloro-N-(6-methylpyridin-2-yl)butanamide is a solid at room temperature . More detailed physical and chemical properties are not available in the web search results.

Scientific Research Applications

  • Crystallography

    • Summary of Application : The compound “4-chloro-N-(6-methylpyridin-2-yl)butanamide” has been studied in the field of crystallography . The short exocyclic N-C bond lengths indicate resonance in the thiourea part of the molecule .
    • Methods of Application : The title compound is stabilized by an intramolecular N-H⋯N hydrogen bond, which results in the formation of a six-membered ring . It shows a synperiplanar conformation between the thiocarbonyl group and the pyridine group . Intermolecular N-H⋯S and C-H⋯O interactions are also present .
    • Results or Outcomes : The study provides insights into the structural properties of the compound, which could be useful in various applications, such as drug design and materials science .
  • Chemistry

    • Summary of Application : The compound “4-chloro-N-(6-methylpyridin-2-yl)butanamide” is used as an intermediate in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the chemical synthesis were not provided in the source .

properties

IUPAC Name

4-chloro-N-(6-methylpyridin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11/h2,4-5H,3,6-7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMWVGDPKDWOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409284
Record name 4-chloro-N-(6-methylpyridin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(6-methylpyridin-2-yl)butanamide

CAS RN

540796-37-0
Record name 4-chloro-N-(6-methylpyridin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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